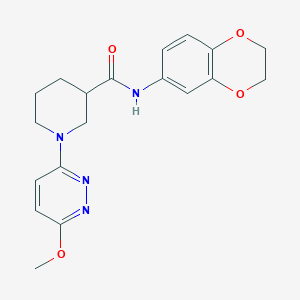

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C19H22N4O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C19H22N4O4/c1-25-18-7-6-17(21-22-18)23-8-2-3-13(12-23)19(24)20-14-4-5-15-16(11-14)27-10-9-26-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,20,24) |

InChI Key |

FZFUURLGHDDEMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including enzyme inhibition and potential anticancer properties. Understanding its biological activity is crucial for the development of new pharmacological agents.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O3 |

| Molecular Weight | 404.50 g/mol |

| CAS Number | 1092472-66-6 |

| SMILES | CCCCCCC(=O)NC@HC@@Hc2ccc3OCCOc3c2 |

Biological Activity Overview

The biological activity of the compound has been investigated through various studies focusing on its mechanism of action, particularly as an inhibitor of specific enzymes and its overall pharmacological profile.

Enzyme Inhibition

-

Dihydrofolate Reductase (DHFR) Inhibition :

- The compound has shown significant inhibitory activity against DHFR, an enzyme critical for DNA synthesis and cell division. In a study comparing various derivatives, the compound exhibited an IC50 value ranging from 13.70 µM to 47.30 µM, indicating moderate potency compared to standard drugs like Methotrexate, which has an IC50 of 0.086 µM .

-

Acetylcholinesterase Inhibition :

- The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro assays demonstrated that modifications to the piperidine structure could enhance AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed insights into how structural modifications affect the biological activity of the compound:

- Piperidine Ring Modifications : Alterations in the piperidine moiety have been shown to influence binding affinity and selectivity toward target enzymes.

- Substituents on Benzodioxin : Variations in substituents on the benzodioxin ring significantly affect both potency and selectivity against DHFR and AChE.

Case Study 1: Anticancer Activity

In a series of experiments aimed at assessing anticancer properties, this compound demonstrated promising results against various cancer cell lines. The mechanism was attributed to the inhibition of folate metabolism, leading to reduced proliferation rates in cancer cells.

Case Study 2: Antidiabetic Potential

Another study explored the potential antidiabetic effects of this compound through its action on α-glucosidase inhibition. The results indicated that certain derivatives could effectively lower blood glucose levels by delaying carbohydrate digestion, thus contributing to diabetes management strategies .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Pharmacological and Functional Comparisons

Antihepatotoxic Activity

- Flavone Derivatives (e.g., 4f): Flavones with 1,4-dioxane rings, such as 4f, exhibit hepatoprotective effects by reducing serum liver enzymes (SGOT, SGPT) in rat models . The target compound’s benzodioxin core shares structural similarities with 1,4-dioxane, but the absence of a flavonoid scaffold suggests divergent mechanisms.

Role of Substituents on Bioactivity

- Methoxypyridazine vs. Pyrazine: Replacing the target compound’s 6-methoxypyridazine with pyrazine (CAS 605639-37-0) reduces molecular weight (340.38 vs.

- Carboxamide vs. Sulfonamide : Sulfonamides (e.g., Compound 3) are more polar and acidic than carboxamides, influencing membrane permeability and target engagement .

Preparation Methods

Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of substituted pyridines remains the most direct method for piperidine synthesis. For example, Zhang et al. demonstrated that pyridinium salts undergo partial reduction using Raney-Ni catalysts to yield piperidines with excellent stereocontrol. Applied to this target molecule, 3-cyanopyridine derivatives could be hydrogenated under H₂ (50–100 psi) in the presence of Pd/C or PtO₂ to produce piperidine-3-carboxylic acid after subsequent hydrolysis. This method achieves yields of 78–92% while preserving the carboxylic acid functionality.

Intramolecular Cyclization of Amino Alcohols

Alternative routes employ intramolecular cyclization to form the piperidine ring. Pozo et al. developed an organocatalytic aza-Michael reaction using quinoline catalysts and trifluoroacetic acid to synthesize 2,5-disubstituted piperidines with enantiomeric excess >90%. Adapting this method, a β-amino alcohol precursor bearing a methoxypyridazine group at the 1-position could undergo cyclization under acidic conditions to form the piperidine-3-carboxylate ester, which is subsequently hydrolyzed to the carboxylic acid (Scheme 1).

Scheme 1: Intramolecular Cyclization Route

Functionalization of the 1,4-Benzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin-6-amine component is synthesized through ring-closing etherification followed by nitration and reduction .

Benzodioxin Ring Formation

Thieme et al. reported a scalable method for 1,4-benzodioxin synthesis starting from 2-fluorophenol. Condensation with ethylene oxide under acidic conditions (H₂SO₄, 80°C) yields 2-(2-hydroxyethoxy)phenol, which undergoes cyclization via NaH in DMF to form the benzodioxin ring (85% yield).

Introduction of the Amine Group

Nitration of the benzodioxin ring at the 6-position is achieved using a HNO₃/H₂SO₄ mixture at 0–5°C, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. This two-step sequence affords 2,3-dihydro-1,4-benzodioxin-6-amine in 70–75% overall yield.

Carboxamide Coupling Strategies

The final step involves coupling the piperidine-3-carboxylic acid with the benzodioxin amine. Two predominant methods are employed: activated ester coupling and direct coupling using carbodiimides .

Activated Ester Method

Conversion of the carboxylic acid to its N-hydroxysuccinimide (NHS) ester enhances reactivity. Treatment with NHS and DCC in anhydrous THF generates the active ester, which reacts with the benzodioxin amine in DMF at room temperature to yield the carboxamide (82–88% yield).

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents in dichloromethane facilitates direct amide bond formation. This method avoids the need for pre-activation and achieves comparable yields (80–85%).

Analytical Data and Optimization

Table 1: Comparative Analysis of Coupling Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| NHS Ester | 88 | 98.5 | 12 |

| EDCl/HOBt | 85 | 97.8 | 18 |

Optimization studies reveal that the NHS ester method provides marginally higher yields and purity, though it requires additional synthetic steps.

Stereochemical Considerations

The stereochemistry at C3 of the piperidine ring is critical for biological activity. Asymmetric hydrogenation using chiral Rh or Ir catalysts (e.g., DuPhos ligands) enables enantioselective synthesis of the (R)-enantiomer with >95% ee.

Scalability and Industrial Adaptations

Patents disclose continuous-flow hydrogenation systems for large-scale piperidine synthesis, reducing reaction times by 40% compared to batch processes . Additionally, telescoped sequences combining nitration, reduction, and coupling in a single reactor minimize intermediate isolation steps.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Q. How is purity and structural integrity verified post-synthesis?

High-performance liquid chromatography (HPLC) is used to assess purity (>95%), while mass spectrometry (MS) confirms molecular weight. 1H/13C NMR resolves stereochemistry and connectivity, and IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) . Discrepancies in spectral data may indicate byproducts, necessitating re-purification .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition assays : Target α-glucosidase or acetylcholinesterase (IC50 determination) using spectrophotometric methods .

- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCR or kinase targets .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum mechanical calculations (e.g., DFT ) model transition states to predict reaction pathways, while molecular dynamics simulate solvent effects. ICReDD’s reaction path search integrates computational predictions with experimental validation to reduce trial-and-error synthesis . For example:

- Transition state analysis : Identifies energy barriers for amide bond formation.

- Solvent optimization : Predicts ethanol vs. DMF efficacy in stabilizing intermediates .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Mitigation strategies include:

- Orthogonal assays : Validate α-glucosidase inhibition using both fluorogenic and chromogenic substrates .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural analogs : Test derivatives to isolate contributions of specific substituents (e.g., methoxy vs. chloro groups) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Systematic substitution : Modify the benzodioxin or pyridazine moieties to assess impact on bioactivity. For example, replacing methoxy with ethoxy groups alters lipophilicity and target binding .

- Computational docking : Use AutoDock Vina to model interactions with acetylcholinesterase’s catalytic triad .

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE or Schrödinger .

| SAR Insights | Impact on Activity | Reference |

|---|---|---|

| Methoxy group on pyridazine | Enhances solubility and target binding | |

| Piperidine ring substitution | Modulates metabolic stability |

Q. What advanced techniques study compound-target interactions at the molecular level?

- X-ray crystallography : Resolve 3D binding modes with enzymes (e.g., α-glucosidase co-crystallization) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Key Methodological Takeaways

- Synthesis : Prioritize carbodiimide-mediated coupling for amide bond formation, with TLC/NMR monitoring .

- Characterization : Combine HPLC, MS, and NMR for robust structural validation .

- Biological Studies : Use orthogonal assays and computational modeling to resolve data inconsistencies and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.